molecular formula C9H14N2 B108480 2,5-Dimethyl-3-propylpyrazine CAS No. 18433-97-1

2,5-Dimethyl-3-propylpyrazine

Cat. No. B108480
CAS RN: 18433-97-1
M. Wt: 150.22 g/mol
InChI Key: ARRSOXMGLBJPNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethyl-3-propylpyrazine (DMPP) is a chemical compound that belongs to the pyrazine family. It is widely used in the agricultural industry as a nitrification inhibitor to reduce the loss of nitrogen from fertilizers. DMPP has also been studied for its potential applications in medical and pharmaceutical research.

Scientific Research Applications

C–H Group Acidity and C–H···N Interactions Analysis

The crystal structures of various methyl-substituted pyrazines, including 2,5-dimethyl pyrazine, were analyzed. These structures were examined in the context of C–H···N interactions, emphasizing the variable acidity of C–H groups and their role in directing molecular and crystal structures (Thalladi, Gehrke, & Boese, 2000).

Flavor Compound Analysis in Complex Matrices

The study involved the analysis of isomers of dimethyl methoxypyrazines in complex matrices like cork stoppers and ladybugs. These compounds are significant flavor compounds, and the study emphasized the importance of accurate analytical determination due to their similar behavior in mass spectrometric, gas chromatographic, and nuclear magnetic resonance spectroscopic analyses (Slabizki, Legrum, Meusinger, & Schmarr, 2014).

Antimicrobial Activities of Heterocyclic Substances

A study investigated the use of 2-arylhydrazononitriles for synthesizing a wide variety of heterocyclic substances. Among these substances, some showed promising antimicrobial activities against various bacterial strains and yeast, highlighting the potential of 2,5-dimethyl-3-propylpyrazine derivatives in this field (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Synthesis Under Phase Transfer Catalytic Conditions

The synthesis of 3,5-dimethyl-1-prop-2-enylpyrazole was studied under phase transfer catalytic conditions and ultrasonic irradiation. This research aimed to understand the kinetic behavior, activation energy, and reaction mechanisms, providing insights into the reaction conditions and efficiencies (Brahmayya & Wang, 2014).

Corrosion Inhibition in Acidic Media

Research explored the inhibitory effect of certain bipyrazole compounds, including derivatives of 2,5-dimethylpyrazine, on the corrosion of pure iron in acidic solutions. The study provided insights into the adsorption behavior and efficiency of these inhibitors in protecting metal surfaces (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

properties

CAS RN

18433-97-1

Product Name

2,5-Dimethyl-3-propylpyrazine

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

2,5-dimethyl-3-propylpyrazine

InChI

InChI=1S/C9H14N2/c1-4-5-9-8(3)10-6-7(2)11-9/h6H,4-5H2,1-3H3

InChI Key

ARRSOXMGLBJPNV-UHFFFAOYSA-N

SMILES

CCCC1=NC(=CN=C1C)C

Canonical SMILES

CCCC1=NC(=CN=C1C)C

Other CAS RN

18433-97-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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